molecular formula C10H10N2O3 B2877813 2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1343445-19-1

2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B2877813
CAS No.: 1343445-19-1
M. Wt: 206.201
InChI Key: SIRBHXFWTMYNFA-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid (CAS 1343445-19-1) is a high-purity benzimidazole derivative supplied for life science and chemical research. This compound features a benzimidazole core, a structure of significant interest in medicinal chemistry due to its prevalence in pharmacologically active molecules. The molecular scaffold serves as a key building block for the design and synthesis of novel compounds, particularly N-substituted benzimidazole carboxamides, which are investigated for their diverse biological activities . Research into structurally similar benzimidazole derivatives has demonstrated potential in various areas, including antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT 116 (colorectal carcinoma), as well as antioxidative and antibacterial properties . The methoxymethyl and carboxylic acid functional groups on the core structure provide versatile handles for further chemical modification, enabling researchers to explore structure-activity relationships and develop new molecular entities . The product is typically available as a powder and should be stored at room temperature . This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Properties

IUPAC Name

2-(methoxymethyl)-1H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-5-8-11-7-4-2-3-6(10(13)14)9(7)12-8/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRBHXFWTMYNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(C=CC=C2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative. For instance, o-phenylenediamine can react with formic acid under acidic conditions to form the benzodiazole core.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a methoxymethylation reaction. This can be achieved by reacting the benzodiazole with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction. This can be done by treating the benzodiazole derivative with carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

2-(Methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzodiazole scaffold is versatile, with modifications at key positions significantly altering physicochemical and biological properties. Below is a detailed comparison with analogous compounds:

Substituted Benzodiazole Derivatives

Table 1: Structural and Functional Comparison of Benzodiazole Analogs

Compound Name Substituents Molecular Weight Key Features/Applications References
2-(Methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid Methoxymethyl (C-2), carboxylic acid (C-4) 206.2 High-purity research material; uncharacterized bioactivity
6-(Trifluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid Trifluoromethyl (C-6), carboxylic acid (C-4) 232.1 (calc.) Electron-withdrawing CF₃ group; potential metabolic stability
6-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid Bromo (C-6), methyl (N-1), oxo (C-2) 271.07 Bromine enhances electrophilicity; oxo group modifies ring reactivity
2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-4-carboxylic acid Hydroxy-methoxyphenyl (C-2), carboxylic acid (C-4) 284.26 (calc.) Phenolic moiety may enhance solubility and antioxidant potential
Key Observations:
  • In contrast, electron-withdrawing groups (e.g., trifluoromethyl, bromo) may improve metabolic stability or alter binding affinity .
  • Synthetic Accessibility: Alkaline hydrolysis and decarboxylation are common methods for benzodiazole synthesis. For example, 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid (a benzothiazine analog) is synthesized via hydrolysis of methyl esters, yielding monohydrates or sodium salts depending on reaction conditions .

Comparison with Benzothiazine Derivatives (Structurally Related Heterocycles)

Table 2: Benzothiazine Derivatives with Reported Bioactivity

Compound Name Substituents Molecular Weight Biological Activity References
4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid Methyl (C-4), dioxo (C-2) 239.2 (calc.) Analgesic activity : Exceeds Lornoxicam and Diclofenac in pain threshold elevation
Sodium 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate Sodium salt of above 261.1 (calc.) Enhanced solubility; retains anti-inflammatory and analgesic effects
Key Observations:
  • Bioactivity : Benzothiazines exhibit moderate anti-inflammatory and potent analgesic properties, attributed to their ability to inhibit cyclooxygenase (COX) or modulate ion channels .
  • Structural Lessons : The carboxylic acid group at position 3 in benzothiazines is critical for activity, suggesting that analogous positioning in benzodiazoles (e.g., C-4 in the target compound) may similarly influence bioactivity.

Biological Activity

2-(Methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid is a compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications in various fields, including oncology and antimicrobial treatments. The following sections will detail the biological activities associated with this compound, supported by case studies and research findings.

The structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₉N₃O₃
  • Molecular Weight : 195.19 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research has demonstrated that derivatives of benzodiazoles exhibit significant anticancer properties. A study highlighted the antiproliferative activity of various methoxy-substituted benzodiazoles against different cancer cell lines. For instance, compounds with specific substitutions showed IC₅₀ values ranging from 1.2 to 5.3 μM against cancer cell lines such as HCT116 and MCF-7 .

Table 1: Antiproliferative Activity of Benzodiazole Derivatives

CompoundCell LineIC₅₀ (μM)
10MCF-71.2
11HCT1163.7
12HEK2935.3

These findings suggest that the structural modifications in benzodiazole derivatives can significantly enhance their anticancer efficacy.

Antimicrobial Activity

The antimicrobial properties of benzodiazoles have also been extensively studied. In particular, derivatives of this compound have shown promising results against various bacterial strains. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 μM against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus .

Table 2: Antimicrobial Activity of Benzodiazole Derivatives

CompoundBacterial StrainMIC (μM)
8E. faecalis8
36S. aureus32
37E. coli16

These results indicate the potential for developing new antimicrobial agents based on this benzodiazole scaffold.

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of this compound. Several methoxy-substituted derivatives have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant capacity was measured using various assays, revealing that some compounds outperformed standard antioxidants like BHT in specific tests .

Case Study 1: Antiproliferative Effects

In a comparative study, several methoxy-substituted benzodiazoles were tested for their antiproliferative effects on human cancer cell lines. The results indicated that compounds with hydroxyl and methoxy substitutions on the phenyl ring exhibited the strongest activity against MCF-7 cells, suggesting a structure-activity relationship that warrants further investigation .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis and evaluation of various benzodiazole derivatives for their antimicrobial properties. The findings indicated that specific structural modifications significantly enhanced the efficacy against resistant strains of bacteria, highlighting the therapeutic potential of these compounds in treating infections caused by multidrug-resistant organisms .

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